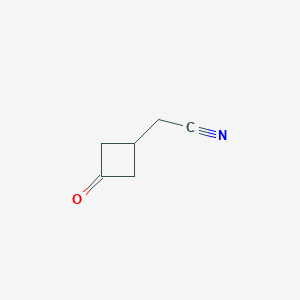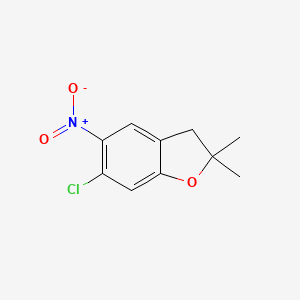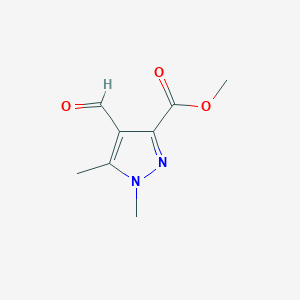
2-(3-Oxocyclobutyl)acetonitrile
Descripción general
Descripción
“2-(3-Oxocyclobutyl)acetonitrile” is a chemical compound with the CAS Number: 2007916-61-0 . It has a molecular weight of 109.13 and its IUPAC name is 2-(3-oxocyclobutyl)acetonitrile . It is a light yellow liquid .
Molecular Structure Analysis
The Inchi Code for “2-(3-Oxocyclobutyl)acetonitrile” is 1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2 . The Inchi Key is PZUCMMIBKLVHSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of “2-(3-Oxocyclobutyl)acetonitrile” is predicted to be 261.9±13.0 °C . Its density is predicted to be 1.108±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Photocatalytic Applications : The hexachlorocerate(III) anion in acetonitrile solution is a potent photoreductant, useful in photocatalytic reduction of aryl chloride substrates (Haolin Yin et al., 2016).
Chemical Reactions and Complex Formation : The preparation and characterization of (acetonitrile)trichlorobis(triphenylphosphine)technetium(III) describes the complex's formation and its reactions with small π-accepting ligands (R. Pearlstein et al., 1989).
Environmental Impact Studies : Research on acetonitrile's effect on proton exchange membrane fuel cell performance reveals its potential as an environmental pollutant (T. Reshetenko & J. St-Pierre, 2015).
Biological Activity : The study of oximino(2,6-dichlorophenyl)acetonitrile reveals its potential as a powerful inhibitor of Carbonyl Reductase enzyme, which is significant in cancer treatment resistance (Seth Adu Amankrah et al., 2021).
Photodecomposition Studies : Analysis of 3-oxobutyltrimethyltin's photodecomposition in acetonitrile contributes to understanding the mechanisms of photodecomposition reactions (S. Su et al., 1985).
Inorganic Chemistry : Research into the dissociative photosubstitution reactions of (acetonitrile)(bipyridine)(terpyridine)ruthenium(2+) sheds light on ligand substitution reactions in inorganic chemistry (C. Hecker et al., 1991).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-oxocyclobutyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCMMIBKLVHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxocyclobutyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)


![Cyclopentanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B1434944.png)
![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)

![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434951.png)
![Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434952.png)



![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)
